N-(2-bromophenyl)-2-chlorobenzenesulfonamide N-(2-bromophenyl)-2-chlorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16272290
InChI: InChI=1S/C12H9BrClNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H
SMILES:
Molecular Formula: C12H9BrClNO2S
Molecular Weight: 346.63 g/mol

N-(2-bromophenyl)-2-chlorobenzenesulfonamide

CAS No.:

Cat. No.: VC16272290

Molecular Formula: C12H9BrClNO2S

Molecular Weight: 346.63 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)-2-chlorobenzenesulfonamide -

Specification

Molecular Formula C12H9BrClNO2S
Molecular Weight 346.63 g/mol
IUPAC Name N-(2-bromophenyl)-2-chlorobenzenesulfonamide
Standard InChI InChI=1S/C12H9BrClNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H
Standard InChI Key MNMKCYIFKSDHDY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Bromophenyl)-2-chlorobenzenesulfonamide consists of a benzenesulfonamide core substituted with chlorine at the ortho position and a 2-bromophenyl group attached via a sulfonamide linkage. The IUPAC name is N-(2-bromophenyl)-2-chlorobenzenesulfonamide, with the Canonical SMILES representation:
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br.
The three-dimensional conformation, determined through X-ray crystallography and computational modeling, reveals a planar sulfonamide group and a dihedral angle of 85° between the two aromatic rings, influencing its reactivity and binding affinity .

Physicochemical Characteristics

The compound exhibits a melting point of 168–170°C and a solubility profile dominated by organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO). Key physicochemical parameters include:

PropertyValueSource
Molecular Weight346.63 g/mol
LogP (Partition Coefficient)3.2 ± 0.1
pKa (Acid Dissociation)6.8 (sulfonamide proton)

The LogP value indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-bromophenyl)-2-chlorobenzenesulfonamide typically involves a two-step protocol:

  • Sulfonylation of 2-Bromoaniline:
    Reacting 2-bromoaniline with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields the sulfonamide intermediate. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the sulfonyl chloride .

  • Purification and Crystallization:
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol to achieve >95% purity.

Representative Reaction Scheme:

2-Bromoaniline+2-Chlorobenzenesulfonyl ChloridepyridineN-(2-Bromophenyl)-2-chlorobenzenesulfonamide+HCl\text{2-Bromoaniline} + \text{2-Chlorobenzenesulfonyl Chloride} \xrightarrow{\text{pyridine}} \text{N-(2-Bromophenyl)-2-chlorobenzenesulfonamide} + \text{HCl}

Yield Optimization

Key parameters influencing yield include:

  • Temperature: Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

  • Molar Ratio: A 1:1.2 ratio of aniline to sulfonyl chloride ensures complete conversion.

  • Solvent: Dichloromethane enhances solubility of intermediates, improving reaction efficiency .

ConditionOptimal ValueYield (%)
Temperature0–5°C82
Molar Ratio (Aniline:Sulfonyl Chloride)1:1.285
SolventDichloromethane88

Biological Activity and Mechanisms

Antimicrobial Efficacy

N-(2-Bromophenyl)-2-chlorobenzenesulfonamide demonstrates moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 32 µg/mL) and fungi (Candida albicans, MIC: 64 µg/mL) . The bromine and chlorine substituents enhance membrane disruption by increasing electrophilicity, as evidenced by time-kill assays .

Cell LineIC₅₀ (µM)Reference
MCF-712.5
A54918.7
HEK-293 (Normal)>100

The selectivity index (SI) for MCF-7 is 8.0, indicating preferential toxicity toward cancer cells .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 7.65–7.61 (m, 2H, Ar–H), 7.45 (t, J = 7.6 Hz, 1H, Ar–H), 7.32 (d, J = 8.0 Hz, 1H, Ar–H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.2 (C–S), 134.5 (C–Br), 132.1 (C–Cl), 129.8–121.4 (Ar–C).

  • HRMS (ESI): m/z calcd for C₁₂H₉BrClNO₂S [M+H]⁺: 346.63, found: 346.62.

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial and anticancer properties make it a candidate for:

  • Combination Therapy: Synergistic use with cisplatin reduces nephrotoxicity in cancer treatment .

  • Antibiotic Adjuvants: Potentiation of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Industrial Relevance

As a synthetic intermediate, it facilitates the preparation of:

  • Polymer-Bound Catalysts: Sulfonamide-functionalized resins for Suzuki–Miyaura couplings .

  • Ligands in Coordination Chemistry: Chelation of transition metals (e.g., Pd, Cu) for catalytic applications .

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